molecular formula C15H8Cl2N4 B2645336 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-17-9

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2645336
CAS No.: 129177-17-9
M. Wt: 315.16
InChI Key: CMXOWRQBNSMONV-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a fused heterocyclic compound comprising a triazole ring fused to a quinazoline scaffold. Derivatives of [1,2,4]triazoloquinazolines are recognized for their dual applications in pharmaceuticals (e.g., anticancer, antimicrobial) and materials science (e.g., fluorophores) . The 2,4-dichlorophenyl substituent at position 3 introduces steric and electronic effects that influence both biological activity and photophysical properties. This article provides a detailed comparison with structurally related compounds, emphasizing synthesis, photophysical behavior, and biological efficacy.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4/c16-9-5-6-10(12(17)7-9)14-19-20-15-11-3-1-2-4-13(11)18-8-21(14)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXOWRQBNSMONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzylamine with hydrazine hydrate to form the intermediate, which is then cyclized with formamide to yield the target compound . The reaction conditions often include refluxing in ethanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline lies in its potential as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of several [1,2,4]triazolo[4,3-c]quinazoline derivatives against HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cell lines. The results indicated that these compounds possess significant cytotoxic activity with IC50 values ranging from 2.44 to 9.43 μM, highlighting their potential as anticancer agents .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is primarily through DNA intercalation and inhibition of topoisomerase II (Topo II). This dual action not only disrupts DNA replication but also induces apoptosis in cancer cells .

Topoisomerase Inhibition

The ability of this compound to inhibit topoisomerase II makes it a valuable candidate for drug development:

  • Inhibitory Activity : Compounds derived from this class have been shown to act as effective inhibitors of Topo II enzymes. This inhibition is crucial for the development of new chemotherapeutic agents aimed at treating various malignancies .
  • Binding Affinity : The binding affinity of these compounds to DNA is enhanced by specific substitutions on the quinazoline core. For example, the incorporation of trifluoromethyl groups has been noted to improve binding interactions and overall activity against cancer cells .

Anticonvulsant Properties

Emerging research suggests that derivatives of this compound may also possess anticonvulsant properties:

  • Pharmacological Studies : Some derivatives have demonstrated efficacy as antagonists at adenosine receptors and have shown potential in reducing seizure activity in experimental models. This opens avenues for further investigation into their use as antiepileptic drugs .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the efficacy and safety profiles of these compounds:

  • Modification Effects : Various modifications to the triazoloquinazoline structure have been explored to enhance biological activity. For instance, changes in halogen substituents or the addition of functional groups can significantly affect cytotoxicity and selectivity towards cancer cells .

Summary Table of Key Findings

ApplicationFindingsReferences
Anticancer ActivitySignificant cytotoxicity against HCT-116 and HepG-2 cell lines ,
Topoisomerase InhibitionEffective inhibitors of Topo II with improved binding affinity ,
Anticonvulsant PropertiesPotential efficacy as adenosine receptor antagonists
Structure-Activity RelationshipModifications enhance biological activity ,

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with DNA and topoisomerase II. The compound intercalates into DNA, causing structural changes that inhibit the enzyme’s ability to manage DNA topology during replication. This leads to DNA damage and apoptosis in cancer cells . Additionally, it can modulate the expression of apoptosis-related proteins such as BAX and Bcl-2 .

Comparison with Similar Compounds

Anticancer Activity

  • 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl (NTCHMTQ): IC50 = 2.5 µM in B16 melanoma cells. Mechanism: ROS generation, mitochondrial apoptosis, and p38 MAPK activation .
  • 3-Methyl derivatives : Moderate activity (IC50 > 10 µM) .
  • Bis-triazoloquinazolines : Dual intercalation improves DNA binding; IC50 = 1–5 µM in HeLa cells .

Antimicrobial Activity

  • 3-Benzylidene-thiochromanones (structurally distinct but related): Moderate antifungal activity (MIC = 16–64 µg/mL) .

Biological Activity

3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The compound's structure allows for interactions with DNA and topoisomerase II (Topo II), which are crucial for its anticancer properties.

  • Molecular Formula : C15H8Cl2N4
  • Molecular Weight : 315.16 g/mol
  • CAS Number : 129177-17-9

Anticancer Properties

Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated a series of these compounds against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines. The results showed that certain derivatives had IC50 values ranging from 2.44 to 9.43 μM, indicating potent cytotoxic effects .

Table 1: Cytotoxic Activity of Selected Triazoloquinazoline Derivatives

CompoundIC50 (μM) - HCT-116IC50 (μM) - HepG2
Compound 162.446.29
Compound 175.677.12
Compound 188.908.45
Compound 199.439.00

The study suggests that the substitution patterns on the triazoloquinazoline scaffold significantly influence its biological activity, with certain groups enhancing binding affinity to DNA and improving cytotoxic effects.

The mechanism by which these compounds exert their anticancer effects is primarily through DNA intercalation and inhibition of Topo II activity. The intercalation disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells . Furthermore, the presence of halogenated phenyl groups appears to enhance lipophilicity, facilitating cell membrane permeability and increasing overall bioactivity.

Case Studies

  • Study on Topo II Inhibition : A recent investigation demonstrated that specific triazoloquinazoline derivatives function as effective Topo II inhibitors. The study involved molecular docking simulations alongside in vitro assays, confirming that these compounds bind effectively to the enzyme and inhibit its activity .
  • Cytotoxicity Evaluation : Another study assessed various quinazoline derivatives for their cytotoxic effects across multiple cancer cell lines, including MCF-7 (breast cancer). The findings indicated that modifications in the triazoloquinazoline structure could lead to enhanced cytotoxicity .

Q & A

Q. What are the standard synthetic routes for 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline?

The synthesis typically involves cyclization of 4-hydrazinylquinazoline intermediates. For example:

  • Step 1 : React quinazoline-4-thiol with hydrazine hydrate in ethanol to yield 4-hydrazinylquinazoline (67–72% yield).
  • Step 2 : Cyclize the intermediate with reagents like triethyl orthoformate, acetic acid, or benzoyl chloride to form the triazoloquinazoline core .
  • Alternative route : Oxidative cyclization using iodobenzene diacetate (IBD) under dichloromethane, followed by Dimroth rearrangement under acidic conditions to stabilize the final product .

Q. How is structural confirmation performed for triazoloquinazoline derivatives?

Key methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ = 6.41–7.33 ppm for NH₂ groups in intermediates) .
  • X-ray diffraction (XRD) : Determines annelation patterns (e.g., non-planar pincer-like conformations in biphenyl-substituted derivatives) .
  • Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How do researchers evaluate the cytotoxic mechanisms of this compound?

  • In vitro assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, L1210) to determine IC₅₀ values. For example, IC₁₀₀ = 10 µg/mL and IC₅₀ < 4 µg/mL in HeLa cells, meeting NCI criteria for anticancer potential .
  • Mechanistic studies : Flow cytometry to differentiate necrosis (morphological changes) from apoptosis (F-actin cytoskeleton disruption). Note: Some derivatives induce necrosis without apoptotic markers .
  • DNA interaction : Electrochemical biosensors (e.g., DNA-modified electrodes) to test intercalation; no DNA damage observed in vitro for certain derivatives .

Q. What computational methods are used to study its interactions with biological targets?

  • Molecular docking : Predict binding affinity to targets like VEGFR-2 or EGFR-TK using AutoDock or Schrödinger Suite. For example, triazoloquinazoline derivatives show strong binding to DNA grooves .
  • ADMET profiling : In silico tools (e.g., SwissADME) assess pharmacokinetics, toxicity, and blood-brain barrier permeability .

Q. How are photophysical properties and solvatochromic behaviors analyzed?

  • UV/Vis and fluorescence spectroscopy : Measure absorption/emission maxima (e.g., λₑₘ = 400–600 nm in toluene) and quantum yields (up to 94%) .
  • Aggregation studies : Monitor spectral shifts in MeCN-water mixtures; some derivatives exhibit aggregation-induced emission enhancement (AIEE) .
  • Acidochromism : Test responses to trifluoroacetic acid (TFA) via reversible absorption/emission changes .

Q. How do structural modifications influence biological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance DNA intercalation, while bulky aryl groups improve fluorescence .
  • Spirocyclic vs. fused derivatives : Spiropyrazoloquinazolines show distinct cytotoxicity profiles compared to triazoloquinazolines due to steric and electronic differences .

Data Contradictions and Limitations

  • DNA interaction : While some derivatives act as DNA intercalators , others show no direct DNA damage in electrochemical assays . This suggests mechanism diversity (e.g., non-genotoxic pathways).
  • Apoptosis vs. necrosis : Certain derivatives induce necrosis in HeLa cells but not apoptosis, contrasting with classical chemotherapeutics .

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